4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
The compound 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a benzodiazol (benzimidazole) moiety and aryl groups. Key structural elements include:
- Benzodiazol ring: The 1H-1,3-benzodiazol group is linked to the pyrrolidinone via a methylene bridge at position 4.
- 2-Chlorophenoxyethyl side chain: A phenoxyethyl substituent with a chlorine atom at the ortho position of the phenyl ring is attached to the benzodiazol nitrogen.
- 4-Methoxyphenyl group: The pyrrolidin-2-one nitrogen is substituted with a para-methoxy phenyl ring.
The chlorine atom and methoxy group may influence electronic properties, solubility, and target binding .
Properties
IUPAC Name |
4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-20-12-10-19(11-13-20)30-17-18(16-25(30)31)26-28-22-7-3-4-8-23(22)29(26)14-15-33-24-9-5-2-6-21(24)27/h2-13,18H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIDHZFOEMCYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product with 4-methoxyphenylacetic acid under basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, converting it to a dihydrobenzimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a central nervous system (CNS) agent, particularly for its anxiolytic and antidepressant properties.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer cell proliferation.
Receptor Binding: It can bind to GABA receptors in the CNS, leading to anxiolytic and antidepressant effects.
Pathway Modulation: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Estimated based on analogous structures.
Key Observations
Substituent Effects on Bioactivity :
- The chlorine atom in the target compound may enhance electrophilic interactions with biological targets compared to methoxy or alkyl groups in analogues .
- Methoxy groups (e.g., in the target compound and ) improve solubility but may reduce membrane permeability compared to hydrophobic groups like butyl () .
Allyl groups () introduce unsaturation, which could modulate reactivity or metabolic stability .
Para-substituents (e.g., OCH₃ in the target compound, F in ) influence electronic distribution and dipole moments .
Research Findings and Implications
- Bioactivity Clustering: Compounds with benzimidazole-pyrrolidinone cores cluster into groups with similar bioactivity profiles, driven by shared structural motifs (e.g., aryl substitutions) .
- Antioxidant and Antimicrobial Potential: Pyridin-2-one derivatives with methoxy and halogen substituents () show antioxidant activity, suggesting the target compound may exhibit similar properties.
- Synthetic Accessibility : Analogues like those in –9 are synthesized via nucleophilic substitution or Suzuki coupling, indicating feasible routes for modifying the target compound .
Biological Activity
The compound 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H21ClN3O2
- Molecular Weight : 449.9045 g/mol
- CAS Number : 883649-30-7
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its potential as an antibacterial agent, enzyme inhibitor, and anticancer compound.
Antibacterial Activity
Research has demonstrated that derivatives of benzodiazole compounds exhibit significant antibacterial properties. For instance, compounds similar to the one have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. A study reported that certain synthesized derivatives exhibited strong inhibitory activity against AChE with IC50 values significantly lower than standard reference compounds . Additionally, urease inhibition is critical for the treatment of infections caused by urease-producing bacteria.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Docking Studies : Molecular docking studies indicate that the compound interacts favorably with specific amino acid residues in target enzymes, suggesting a potential for high binding affinity .
- Bovine Serum Albumin (BSA) Binding : Binding interactions with BSA have also been explored, indicating that these compounds may have favorable pharmacokinetic profiles .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
